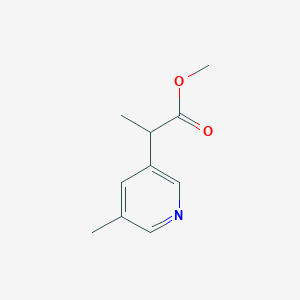

Methyl 2-(5-methylpyridin-3-yl)propanoate

Description

Methyl 2-(5-methylpyridin-3-yl)propanoate is a pyridine-containing ester derivative characterized by a methyl-substituted pyridine ring at the 3-position and a propanoate ester group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological or enzymatic pathways.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(5-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-9(6-11-5-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |

InChI Key |

BQIZZVATPPLOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-methylpyridin-3-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-methylnicotinic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 2-(5-methylpyridin-3-yl)propanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-(5-methylpyridin-3-yl)propanoate is compared to analogous pyridine derivatives, focusing on structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The 5-methyl group in this compound enhances lipophilicity compared to the 2-amino-5-fluoro substituents in its analog (Table 1). The benzyl-methylamino group in Diethyl 2-(benzyl(methyl)amino)propanedioate introduces steric bulk, limiting its utility in tight-binding enzymatic interactions but enhancing metal-chelation capabilities .

In contrast, Diethyl 2-(benzyl(methyl)amino)propanedioate (from ) is prepared via reaction of diethyl bromomalonate with methylbenzylamine, suggesting that similar malonate-based methods may apply to related esters .

Spectroscopic and Analytical Data: While specific data for this compound is unavailable, elemental analysis of analogs (e.g., C, H, N percentages in ) highlights the importance of purity validation in such compounds. For example, deviations in nitrogen content (<0.1%) in related hydantoin derivatives correlate with synthetic yield and stability . NMR shifts for pyridine carbons in analogous compounds (e.g., 45.3 ppm for Pyr C-2 and C-5 in ) suggest that the methyl group in the target compound would induce upfield or downfield shifts depending on its electronic effects .

Functional Applications: this compound’s unmodified pyridine ring makes it less reactive than the 2-amino-5-fluoro derivative, which is tailored for targeted bioactivity (e.g., kinase inhibition or antibacterial activity) . The absence of a chelating group (cf. Diethyl 2-(benzyl(methyl)amino)propanedioate) limits its use in coordination chemistry but simplifies its role as a synthetic intermediate .

Biological Activity

Methyl 2-(5-methylpyridin-3-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate ester functional group attached to a pyridine ring with a methyl substitution at the 5-position. This structure influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Interactions : The compound is known to interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, affecting signaling pathways that are crucial in disease processes, particularly in conditions like cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

- Neuroprotective Activity : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below are some key findings:

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate | 0.83 | Enhanced lipophilicity due to methyl substitution |

| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 0.71 | Different pyridine substitution pattern affecting activity |

This comparison illustrates that while there are similarities among these compounds, the specific arrangement and substitution patterns greatly influence their pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.